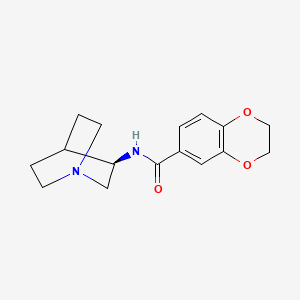

PHA 568487 free base

Description

The exact mass of the compound N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14/h1-2,9,11,13H,3-8,10H2,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVXHMJTVXZFPD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047285 | |

| Record name | PHA-00568487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527680-56-4 | |

| Record name | PHA-568487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-00568487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-568487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9IF5SIJ2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of PHA-568487 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-568487 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery. Its ability to modulate cholinergic signaling has positioned it as a promising therapeutic candidate for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PHA-568487 free base. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to support further research and development efforts in this area.

Introduction

The α7 nicotinic acetylcholine receptor has emerged as a significant target for drug discovery due to its involvement in cognitive processes, neuroprotection, and the inflammatory reflex. Agonists of this receptor have shown potential in preclinical models of Alzheimer's disease, schizophrenia, and sepsis. PHA-568487 has been identified as a key compound in this class, demonstrating oral bioavailability and brain penetrance. This document serves as a central repository of technical information concerning PHA-568487, with a focus on its chemical synthesis and biological mechanism of action.

Physicochemical Properties and Biological Activity

PHA-568487 is an azabicyclic aryl amide with high affinity and selectivity for the α7 nAChR. Its biological activity is summarized in the tables below.

Table 1: Receptor Binding and Functional Activity of PHA-568487

| Parameter | Receptor/Assay | Value | Reference |

| Ki | Human α7 nAChR | 44 nM | |

| 5-HT3 Receptor | 2800 nM | ||

| IC50 | α3β4 nAChR | > 100 µM | |

| α1β1δγ nAChR | > 100 µM | ||

| % Inhibition | α4β2 nAChR | < 1% | |

| hERG | 5% |

Table 2: In Vivo Efficacy of PHA-568487

| Animal Model | Effect | Dosage | Reference |

| Rat model of cardiopulmonary bypass | Attenuated cerebral injury, inhibited hippocampal cell apoptosis | 0.8 mg/kg | [1] |

| Mice with ischemic stroke and bone fracture | Reduced neuroinflammation and oxidative stress | Not specified | |

| Air pouch model of inflammation | Decreased concentration of 12 pro-inflammatory cytokines | 50 mg/kg | [2][3] |

| Rat P50 auditory sensory gating assay | Demonstrated in vivo efficacy | Not specified |

Synthesis of PHA-568487 Free Base

The synthesis of PHA-568487, N-((3R)-1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydrobenzo[b][1]dioxine-6-carboxamide, involves the amide coupling of two key intermediates: (3R)-1-azabicyclo[2.2.2]octan-3-amine and 2,3-dihydrobenzo[b][1]dioxine-6-carboxylic acid. While a definitive publication detailing the exact synthesis of PHA-568487 is not publicly available, the following protocol is a highly probable route based on the synthesis of analogous α7 nAChR agonists.

Synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-amine

The chiral amine intermediate can be prepared via stereoselective methods to ensure the desired (R)-configuration.

-

Experimental Protocol: A common method involves the asymmetric reduction of 1-azabicyclo[2.2.2]octan-3-one. This can be achieved using a chiral catalyst, such as a ruthenium-BINAP complex, under hydrogen pressure. The resulting (R)-1-azabicyclo[2.2.2]octan-3-ol is then converted to the corresponding amine. Alternatively, resolution of a racemic mixture of the amine can be performed using a chiral acid.

Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-6-carboxylic acid

This carboxylic acid component can be synthesized from commercially available starting materials.

-

Experimental Protocol: A plausible route starts with 3,4-dihydroxybenzaldehyde. A ring-closing reaction with 1,2-dibromoethane (B42909) under basic conditions yields 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. Subsequent oxidation of the aldehyde, for instance with potassium permanganate, affords the desired 2,3-dihydrobenzo[b][1]dioxine-6-carboxylic acid.

Amide Coupling to Yield PHA-568487

The final step is the formation of the amide bond between the chiral amine and the carboxylic acid.

-

Experimental Protocol:

-

Dissolve 2,3-dihydrobenzo[b][1]dioxine-6-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator like hydroxybenzotriazole (B1436442) (HOBt).

-

Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

Add (3R)-1-azabicyclo[2.2.2]octan-3-amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield PHA-568487 free base.

-

Signaling Pathways and Mechanism of Action

PHA-568487 exerts its biological effects primarily through the activation of the α7 nAChR, which in turn modulates downstream signaling cascades, notably the Akt/GSK3β and NF-κB pathways.

Akt/GSK3β Signaling Pathway

Activation of the α7 nAChR by PHA-568487 leads to the stimulation of the PI3K/Akt pathway. Activated Akt then phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK3β).[1] This pathway is crucial for promoting cell survival and reducing apoptosis.[1]

NF-κB Signaling Pathway

PHA-568487 has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[4] This pathway is a key regulator of pro-inflammatory gene expression. The activation of α7 nAChR by PHA-568487 can interfere with the TLR4/MyD88-dependent activation of NF-κB.[4]

Key Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Air Pouch Model of Inflammation

This model is used to assess the anti-inflammatory effects of PHA-568487.[2][3]

-

Procedure:

-

Inject 3 mL of sterile air subcutaneously into the dorsal region of mice to form an air pouch.

-

Three days later, inject an additional 3 mL of sterile air into the pouch to maintain its structure.

-

On day six, administer PHA-568487 (e.g., 5 mg/kg or 50 mg/kg, intraperitoneally) or vehicle control.[2]

-

After 30 minutes, inject a pro-inflammatory stimulus (e.g., 10 µg of lipopolysaccharide (LPS)) directly into the air pouch.[3]

-

After a set time point (e.g., 6 hours), euthanize the mice and lavage the air pouch with phosphate-buffered saline (PBS).[2]

-

Collect the lavage fluid and measure the concentration of inflammatory cells and cytokines using appropriate methods (e.g., flow cytometry, ELISA, or multiplex bead array).

-

In Vitro Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay

This assay evaluates the effect of PHA-568487 on human immune cell responses.

-

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the cells with PBS and resuspend in complete cell culture medium.

-

Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of PHA-568487 or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-24 hours.

-

Collect the cell culture supernatants and measure the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or other immunoassays.

-

Western Blot Analysis of Signaling Proteins

This technique is used to quantify the changes in protein expression and phosphorylation in response to PHA-568487 treatment.[1]

-

Procedure:

-

Treat cells or tissues with PHA-568487 as described in the relevant experimental protocol.

-

Lyse the cells or homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

PHA-568487 is a valuable research tool and a promising therapeutic lead compound that selectively targets the α7 nAChR. Its well-characterized anti-inflammatory and neuroprotective properties, mediated through the Akt/GSK3β and NF-κB signaling pathways, provide a strong rationale for its further investigation in relevant disease models. The synthetic and experimental protocols detailed in this guide offer a solid foundation for researchers to build upon in their exploration of the therapeutic potential of PHA-568487 and other α7 nAChR agonists.

References

- 1. α7 nicotinic acetylcholine receptor agonist attenuates the cerebral injury in a rat model of cardiopulmonary bypass by activating the Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF-κB signaling pathway during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PHA 568487 Free Base in Neuroinflammation: A Technical Guide for Researchers

An in-depth exploration of the selective α7 nicotinic acetylcholine (B1216132) receptor agonist, PHA 568487, and its therapeutic potential in neuroinflammatory conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its study.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The inflammatory response in the central nervous system (CNS) is primarily mediated by microglia and astrocytes. While this response is initially protective, chronic or dysregulated activation of these glial cells can lead to neuronal damage and disease progression. The cholinergic anti-inflammatory pathway, which is mediated by the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a promising target for modulating neuroinflammation. PHA 568487 free base is a selective agonist for the α7 nAChR that has demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical models. This technical guide synthesizes the current knowledge on PHA 568487, providing a detailed resource for researchers investigating its therapeutic potential.

Mechanism of Action

PHA 568487 exerts its anti-inflammatory effects by activating the α7 nAChR, which is expressed on various cell types in the CNS, including microglia, astrocytes, and neurons. Activation of this receptor triggers intracellular signaling cascades that ultimately suppress the production of pro-inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2]

Upon binding of PHA 568487 to the α7 nAChR, several downstream pathways are initiated:

-

JAK2/STAT3 Pathway: Activation of the α7 nAChR can lead to the phosphorylation of Janus kinase 2 (JAK2) and subsequent activation of the signal transducer and activator of transcription 3 (STAT3). Activated STAT3 can suppress the transcription of pro-inflammatory genes.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important downstream effector of α7 nAChR activation. This pathway is implicated in promoting cell survival and reducing inflammation.

-

Inhibition of NF-κB Activation: A crucial consequence of α7 nAChR signaling is the inhibition of NF-κB activation.[1][2] This is achieved by preventing the degradation of the inhibitory kappa B (IκB) protein, which otherwise allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

By these mechanisms, PHA 568487 effectively dampens the inflammatory response of microglia and astrocytes, and promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) microglial phenotype.

Data Presentation

The following tables summarize the key quantitative data regarding the pharmacological properties and experimental use of PHA 568487.

Table 1: Pharmacological Profile of PHA 568487

| Parameter | Value | Receptor/Target | Reference |

| Ki | 44 nM | α7 nAChR | [3] |

| IC50 | > 100 µM | α3β4 nAChR | [3] |

| IC50 | > 100 µM | α1β1δγ nAChR | [3] |

Table 2: Effective Doses and Concentrations of PHA 568487 in Neuroinflammation Studies

| Model System | Concentration/Dose | Effect | Reference |

| In vivo (mice, pMCAO) | 0.8 mg/kg (i.p.) | Reduced infarct volume and neuronal injury, decreased M1 microglia, increased M2 microglia, reduced NF-κB p65 phosphorylation. | [1][2] |

| In vitro (bone marrow-derived macrophages) | 10 µg/mL | Prevented NF-κB activation. | |

| In vitro (human PBMCs) | 10 µM - 100 µM | Attenuated inflammatory response. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PHA 568487 in neuroinflammation.

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice

This protocol describes the induction of focal cerebral ischemia in mice to model stroke and assess the neuroprotective effects of PHA 568487.

Materials:

-

C57BL/6J mice

-

Anesthesia (e.g., isoflurane)

-

Heating pad with rectal probe

-

Surgical microscope

-

Micro-dissecting instruments

-

6-0 nylon monofilament with a rounded tip

-

PHA 568487 solution (0.8 mg/kg in 0.9% saline)

-

Saline solution (vehicle control)

Procedure:

-

Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).

-

Maintain the body temperature at 37°C using a heating pad.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically around 9-10 mm from the carotid bifurcation.

-

Secure the filament in place. For permanent MCAO, the filament is left in place.

-

Suture the incision.

-

Administer PHA 568487 (0.8 mg/kg) or saline intraperitoneally at desired time points (e.g., 1 and 2 days after pMCAO).[1][2]

-

Monitor the animals for neurological deficits and perform behavioral tests at specified time points.

-

At the end of the experiment, euthanize the animals and perfuse with 4% paraformaldehyde for tissue fixation and subsequent analysis.

In Vitro Model: Primary Microglia Culture and Treatment

This protocol details the isolation and culture of primary microglia to study the direct effects of PHA 568487 on their activation.

Materials:

-

P0-P2 neonatal mouse pups

-

DMEM/F12 medium

-

Fetal bovine serum (FBS)

-

Penicillin/Streptomycin

-

LPS (lipopolysaccharide)

-

PHA 568487

-

Reagents for immunocytochemistry and Western blotting

Procedure:

-

Isolate brains from neonatal mouse pups.

-

Remove the meninges and mince the cortical tissue.

-

Digest the tissue with trypsin and triturate to obtain a single-cell suspension.

-

Plate the mixed glial cells in DMEM/F12 with 10% FBS and penicillin/streptomycin.

-

After 10-14 days, harvest microglia by gentle shaking of the flasks.

-

Plate the purified microglia for experiments.

-

To induce an inflammatory response, treat the microglia with LPS (e.g., 100 ng/mL).

-

Co-treat with PHA 568487 at the desired concentration (e.g., 10 µM).

-

After the incubation period, collect the cell lysates for Western blot analysis of p-p65, p65, and other signaling proteins, or fix the cells for immunocytochemistry.

-

Collect the culture supernatant to measure cytokine levels using ELISA or multiplex assays.

Immunohistochemistry for Microglial and Astrocyte Markers

This protocol describes the staining of brain sections to visualize and quantify microglia and astrocytes.

Materials:

-

Paraffin-embedded or frozen brain sections (5-10 µm)

-

Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes), anti-CD68/CD11b (for activated microglia/macrophages).

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate paraffin (B1166041) sections or fix frozen sections.

-

Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer heat-induced epitope retrieval).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the sections with PBS.

-

Counterstain with DAPI for 5-10 minutes.

-

Wash the sections and mount with a mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of positive cells or the fluorescence intensity in specific brain regions using image analysis software.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of PHA 568487 in microglia.

References

- 1. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 2. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress and brain injury in mice with ischemic stroke and bone fracture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

The α7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Free Base: A Technical Guide to its Role in Oxidative Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and experimental validation of PHA 568487 free base, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, in the context of oxidative stress reduction. The document synthesizes findings from preclinical studies, focusing on an ischemic stroke model where PHA 568487 has demonstrated significant neuroprotective effects. We provide a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed methodologies for reproducing these findings. This guide is intended to serve as a resource for researchers investigating novel therapeutic strategies for conditions associated with neuroinflammation and oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological feature of numerous neurological disorders, including ischemic stroke. The α7 nicotinic acetylcholine receptor (α7nAChR) has emerged as a promising therapeutic target due to its role in modulating inflammation and neuronal survival. This compound is a selective agonist for the α7nAChR.[1][2] This guide explores the evidence supporting the use of PHA 568487 to mitigate oxidative stress and its downstream damaging effects.

Core Mechanism: The Cholinergic Anti-Inflammatory Pathway

PHA 568487 exerts its effects primarily through the activation of the cholinergic anti-inflammatory pathway. This signaling cascade is initiated by the binding of an agonist, such as PHA 568487, to α7nAChRs on the surface of various cells, including neurons and immune cells like microglia and macrophages.[3][4]

Signaling Pathway

Activation of the α7nAChR by PHA 568487 is understood to initiate a downstream signaling cascade that ultimately suppresses the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5][6] While the precise intermediates can vary by cell type, a key pathway involves the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[5][7] Upon α7nAChR activation, JAK2 is phosphorylated, which in turn phosphorylates STAT3. Activated STAT3 can then modulate gene expression and interfere with the NF-κB pathway, leading to a reduction in the transcription of pro-inflammatory and pro-oxidant genes.[5][8]

Specifically, this pathway leads to a decrease in the phosphorylation of the p65 subunit of NF-κB, which is critical for its activation and translocation to the nucleus.[1][6] By inhibiting NF-κB, PHA 568487 effectively downregulates the expression of genes that contribute to oxidative stress, such as NADPH oxidase subunits.[1][3]

References

- 1. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress and brain injury in mice with ischemic stroke and bone fracture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of α-7 Nicotinic Acetylcholine Receptor Reduces Ischemic Stroke Injury through Reduction of Pro-Inflammatory Macrophages and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The efficacy of an allosteric modulator of the alpha 7 nicotinic acetylcholine receptor in a murine model of stroke [frontiersin.org]

- 5. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress, and brain injury in mice with ischemic stroke and bone fracture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: PHA-568487 Free Base Binding Affinity and Selectivity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-568487 is a selective and potent agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] This receptor is a key target in the cholinergic anti-inflammatory pathway and is implicated in various neurological and inflammatory processes.[2][3] Understanding the binding affinity and selectivity of PHA-568487 is critical for its application in preclinical research and potential therapeutic development. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for their determination, and visual representations of its mechanism and selectivity.

Binding Affinity and Selectivity Profile

The binding profile of PHA-568487 is characterized by high affinity for the human α7 nAChR and significantly lower affinity for other tested receptors and ion channels, demonstrating its high selectivity.

Quantitative Binding Data

The affinity of a compound for its target is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The selectivity is assessed by comparing the Kᵢ value at the primary target to its affinity at other potential targets.

Table 1: Primary Target Binding Affinity of PHA-568487

| Target Receptor | Ligand Parameter | Value (nM) |

| α7 Nicotinic Acetylcholine Receptor | Kᵢ | 44 |

Data sourced from R&D Systems.

Table 2: Selectivity Profile of PHA-568487

| Off-Target Receptor/Channel | Ligand Parameter | Value (nM) | Percent Inhibition (%) |

| 5-HT₃ Receptor | Kᵢ | 2800 | Not Reported |

| α3β4 nAChR | IC₅₀ | > 100,000 | Not Reported |

| α1β1δγ nAChR | IC₅₀ | > 100,000 | Not Reported |

| α4β2 nAChR | Not Reported | Not Reported | < 1% |

| hERG Channel | Not Reported | Not Reported | 5% |

Data sourced from R&D Systems and Tocris Bioscience.[4]

The data clearly indicates that PHA-568487 is approximately 64-fold more selective for the α7 nAChR over the 5-HT₃ receptor and shows negligible activity at other tested nicotinic receptor subtypes and the hERG channel.[4]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the standard method for determining the affinity and selectivity of a compound for a target receptor.[5][6][7] The data for PHA-568487 was likely generated using a competitive binding assay.

Principle

A competitive radioligand binding assay measures the ability of an unlabeled test compound (PHA-568487) to compete with a fixed concentration of a radiolabeled ligand for binding to a target receptor.[5][7] By incubating the receptor preparation with the radioligand and a range of concentrations of the test compound, the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Methodology (Hypothetical Reconstruction)

1. Receptor Preparation:

-

Membrane homogenates from cells recombinantly expressing the human α7 nAChR (for primary target affinity) or other receptors (for selectivity) are prepared.

-

The total protein concentration of the membrane preparation is quantified using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand for the α7 nAChR (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin) is used.

-

A range of concentrations of unlabeled PHA-568487 free base are prepared via serial dilution.

-

In a multi-well plate, the receptor membranes, radioligand, and varying concentrations of PHA-568487 are incubated together in an appropriate assay buffer.

-

Incubations are typically performed at room temperature or 37°C to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[5][8] This process traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in parallel experiments containing a high concentration of an unlabeled reference ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of PHA-568487. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizations

Selectivity Profile of PHA-568487

The following diagram illustrates the high selectivity of PHA-568487 for its primary target compared to other receptors.

Caption: Logical diagram of PHA-568487's binding selectivity.

Downstream Signaling of α7 nAChR Activation

Activation of the α7 nAChR by an agonist like PHA-568487 triggers several intracellular signaling cascades, notably the cholinergic anti-inflammatory pathway.[3]

Caption: Simplified signaling pathway following α7 nAChR activation.

Experimental Workflow for Competitive Binding Assay

The diagram below outlines the key steps in a typical filtration-based competitive radioligand binding assay used to determine binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 4. PHA 568487 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

PHA 568487 Free Base: A Technical Guide for Cognitive Decline Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive decline, a hallmark of neurodegenerative diseases such as Alzheimer's and a consequence of various neurological insults like ischemic stroke, presents a significant and growing unmet medical need. The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target due to its crucial role in cognitive processes, neuroinflammation, and neuronal survival. This technical guide provides an in-depth overview of PHA 568487, a selective α7 nAChR agonist, for its potential application in cognitive decline studies. This document details its mechanism of action, summarizes key preclinical findings in a structured format, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to PHA 568487

PHA 568487 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor.[1][2] Its ability to cross the blood-brain barrier makes it a viable candidate for targeting central nervous system disorders.[1] The therapeutic potential of PHA 568487 in the context of cognitive decline is primarily attributed to its dual action of enhancing cholinergic neurotransmission and mitigating neuroinflammation.[2][3]

Mechanism of Action

PHA 568487 exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[4][5] Activation of these receptors leads to a cascade of downstream signaling events that collectively contribute to its pro-cognitive and neuroprotective properties.

The primary mechanisms include:

-

Modulation of Neurotransmitter Release: Activation of presynaptic α7 nAChRs enhances the release of key neurotransmitters, including acetylcholine and glutamate, thereby facilitating synaptic plasticity.[4]

-

Anti-inflammatory Effects: PHA 568487 attenuates neuroinflammation by activating the cholinergic anti-inflammatory pathway. This involves the inhibition of the pro-inflammatory transcription factor NF-κB and a subsequent reduction in the production of inflammatory cytokines like IL-1β and TNF-α.[6][7]

-

Neuroprotection: The compound has been shown to reduce neuronal apoptosis and oxidative stress, contributing to the preservation of neuronal integrity in the face of pathological insults.[2][3]

Preclinical Efficacy in Cognitive Decline Models

Numerous preclinical studies have demonstrated the potential of PHA 568487 to ameliorate cognitive deficits in various animal models. The following tables summarize the key quantitative findings from this research.

Table 1: Effects of PHA 568487 on Cognitive Performance in Rodent Models

| Animal Model | Cognitive Task | Dosing Regimen | Key Findings | Reference |

| Aged Mice (PNDs) | Morris Water Maze | 0.3 mg/kg & 0.6 mg/kg (i.p.) | Attenuated surgery-induced decrease in platform crossings and time in target quadrant. | [6] |

| Mice with Ischemic Stroke and Bone Fracture | Behavioral Tests | 0.8 mg/kg (i.p.) daily for 2 days | Improved performance in behavioral tests compared to saline-treated mice. | [2][3] |

| Mice with Tibia Fracture and Endotoxemia | Contextual Fear Conditioning | Single 0.8 mg/kg (i.p.) dose | Significantly improved freezing behavior, indicating attenuated memory dysfunction. | [8] |

Table 2: Anti-inflammatory and Neuroprotective Effects of PHA 568487

| Animal Model | Biomarker | Dosing Regimen | Key Findings | Reference |

| Aged Mice (PNDs) | Serum IL-1β | 0.3 mg/kg & 0.6 mg/kg (i.p.) | Reduced surgery-induced increase in serum IL-1β levels. | [6] |

| Mice with Ischemic Stroke and Bone Fracture | Neuronal Apoptosis | 0.8 mg/kg (i.p.) daily for 2 days | Fewer apoptotic neurons (NeuN+ TUNEL+) in the brain. | [2][3] |

| Mice with Ischemic Stroke and Bone Fracture | Microglia/Macrophage Polarization | 0.8 mg/kg (i.p.) daily for 2 days | Fewer pro-inflammatory (M1) and more anti-inflammatory (M2) microglia/macrophages. | [2][3] |

| Rats with Cardiopulmonary Bypass | Brain Injury Markers (S-100β, NSE) | Not specified | Lower concentrations of S-100β and NSE in brain tissue. | [9] |

| Rats with Cardiopulmonary Bypass | Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Not specified | Lower levels of inflammatory cytokines in the serum. | [9] |

Experimental Protocols

This section provides detailed methodologies for key behavioral assays used to evaluate the efficacy of PHA 568487 in cognitive decline models.

Morris Water Maze (MWM)

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[1][4][10][11][12][13][14][15]

-

Apparatus: A circular pool (typically 1.2-1.8 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is situated in a room with various distal visual cues.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60-90 seconds). If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

-

Data Collection and Analysis: An automated tracking system records the mouse's swim path, speed, and time spent in different quadrants of the pool. Key metrics include:

-

Escape Latency: The time taken to find the hidden platform during the acquisition phase. A shorter latency indicates better learning.

-

Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial. More time in the target quadrant suggests better memory retention.

-

Platform Crossings: The number of times the mouse crosses the exact location where the platform used to be during the probe trial.

-

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[5][11][16][17][18][19][20]

-

Apparatus: An open-field arena. A variety of objects with different shapes, colors, and textures are used.

-

Procedure:

-

Habituation: The mouse is allowed to freely explore the empty arena for a set period to acclimate to the environment.

-

Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration.

-

Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is then returned to the arena to explore.

-

-

Data Collection and Analysis: The time spent exploring each object (sniffing, touching) is manually or automatically recorded. The key metric is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory, as rodents have a natural preference for novelty.

Signaling Pathways

The pro-cognitive and neuroprotective effects of PHA 568487 are mediated by the activation of several intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.

α7 nAChR-Mediated Anti-Inflammatory Pathway

Activation of α7 nAChRs on immune cells, such as microglia, triggers the cholinergic anti-inflammatory pathway, leading to a reduction in the production of pro-inflammatory cytokines.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress, and brain injury in mice with ischemic stroke and bone fracture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 5. jneurosci.org [jneurosci.org]

- 6. α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple species metabolism of PHA-568487, a selective alpha 7 nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cde.nlm.nih.gov [cde.nlm.nih.gov]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. jacobs.berkeley.edu [jacobs.berkeley.edu]

PHA 568487 Free Base: A Technical Guide to its Modulation of Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PHA 568487 free base, a selective agonist of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and its significant role in the modulation of cytokine expression. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

PHA 568487 is a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] The activation of α7nAChR is a key component of the "cholinergic anti-inflammatory pathway," a physiological mechanism that inhibits the production of pro-inflammatory cytokines.[2] By binding to and activating α7nAChR on immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs), PHA 568487 initiates an intracellular signaling cascade that ultimately suppresses the inflammatory response.[2][3] This targeted action makes PHA 568487 a compound of interest for investigating and potentially treating a variety of inflammatory conditions.[2][4]

Modulation of Cytokine Expression: Quantitative Data

PHA 568487 has been demonstrated to significantly reduce the expression of a broad range of pro-inflammatory cytokines in various experimental models. The following tables summarize the key quantitative findings from in vivo and in vitro studies.

Table 1: In Vivo Cytokine Modulation in a Mouse Air Pouch Model of Acute Inflammation

| Cytokine/Chemokine | Dosage of PHA 568487 | Outcome | Reference |

| IL-6 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CCL27 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CXCL5 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CXCL10 (IP-10) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CXCL11 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CXCL1 (GRO1) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CCL2 (MCP-1) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| MIP-1α (CCL3) | 50 mg/kg (i.p.) | Significantly decreased | [5] |

| CXCL2 (MIP-2) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CXCL16 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CXCL12 (SDF-1) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

| CCL25 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |

Note: In this study, a lower dose of 5 mg/kg did not produce a significant effect on cytokine concentrations.[5]

Table 2: In Vitro Cytokine Modulation in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine/Chemokine | Cell Source | Treatment Conditions | Outcome | Reference |

| TNF-α | Healthy Controls & CAD Patients | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-1β | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-2 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-4 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-5 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-6 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-7 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-10 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-12 (p70) | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IL-17A | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| G-CSF | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| GM-CSF | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| IFN-γ | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| MCP-1 (CCL2) | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

| MIP-1β (CCL4) | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |

CAD: Coronary Artery Disease

Signaling Pathway Modulation

Research indicates that the anti-inflammatory effects of PHA 568487 are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, activation of α7nAChR by PHA 568487 can inhibit the downstream signaling cascade involving Myeloid differentiation primary response 88 (MyD88) and nuclear factor-kappa B (NF-κB).[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines.[1] By preventing the activation of NF-κB, PHA 568487 effectively dampens the transcription and subsequent release of these inflammatory mediators.[1][3]

Caption: Signaling pathway of PHA 568487 in cytokine modulation.

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the effects of PHA 568487 on cytokine expression.

In Vivo: Mouse Air Pouch Model of Acute Inflammation

-

Animal Model: Male C57BL/6J mice are typically used.

-

Air Pouch Creation: An air pouch is formed on the dorsal side of the mice by subcutaneous injection of sterile air. The pouch is re-inflated with sterile air after a few days to ensure its maintenance.

-

Treatment: Mice are treated with PHA 568487 (e.g., 5 mg/kg or 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.[6][7]

-

Inflammatory Challenge: Following treatment, inflammation is induced by injecting Lipopolysaccharide (LPS) into the air pouch.[6][7]

-

Sample Collection: After a defined period (e.g., 6 hours), the air pouch is lavaged with sterile saline to collect the exudate.[5][7]

-

Cytokine Analysis: The concentrations of various cytokines and chemokines in the collected exudate are quantified using a multiplex immunoassay (e.g., Bio-Plex Pro Mouse Cytokine 23-plex Assay).[5]

-

Cell Analysis: The number of immune cells in the exudate can be counted using a hematology analyzer.[6][7]

In Vitro: Human Peripheral Blood Mononuclear Cell (PBMC) Assay

-

PBMC Isolation: PBMCs are isolated from whole blood samples from healthy donors or patient cohorts using standard density gradient centrifugation.

-

Cell Culture: PBMCs are seeded in multi-well plates at a specific concentration (e.g., 2 x 10^5 cells/well) in a suitable culture medium.[8]

-

Stimulation: The cells are pre-treated with PHA 568487 (e.g., 83 µM) or a vehicle control, followed by stimulation with LPS (e.g., 8.33 ng/mL) to induce an inflammatory response. The cells are incubated for a specified duration (e.g., 4 hours) at 37°C.[4][8]

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The levels of a panel of cytokines in the supernatants are measured using a multiplex immunoassay, such as the Bio-Plex Pro Human Cytokine Panel 17-plex assay.[4]

-

Viability Assay: Cell viability after treatment with PHA 568487 is assessed using a standard method like the alamarBlue assay to rule out cytotoxic effects.[4]

Caption: Overview of in vivo and in vitro experimental workflows.

Conclusion

This compound demonstrates potent anti-inflammatory properties through the selective activation of the α7 nicotinic acetylcholine receptor. This activation leads to the suppression of the TLR4/MyD88/NF-κB signaling pathway, resulting in a broad-spectrum reduction of pro-inflammatory cytokine expression. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of α7nAChR agonists in inflammatory diseases. Further investigation into the precise molecular interactions and the compound's efficacy in various disease models is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF-κB signaling pathway during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PHA 568487 Free Base in Vitro Cell Culture

These application notes provide detailed protocols for the in vitro use of PHA 568487 free base, a selective α-7 nicotinic acetylcholine (B1216132) receptor (α-7 nAchR) agonist. The intended audience for this document is researchers, scientists, and drug development professionals.

Introduction

PHA 568487 is a selective agonist of the α-7 nicotinic acetylcholine receptor (α-7 nAchR) that has demonstrated anti-inflammatory properties.[1][2][3] In vitro studies are crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This document outlines protocols for cell culture, treatment with PHA 568487, and subsequent analysis of cellular responses, including viability and cytokine production.

Mechanism of Action

PHA 568487 exerts its anti-inflammatory effects by activating the α-7 nAchR. This activation is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[4][5] Upon binding of PHA 568487 to the α-7 nAchR, a signaling cascade is initiated that can suppress the degradation of IκBα, an inhibitor of NF-κB.[6][7] This prevents the translocation of NF-κB into the nucleus, thereby reducing the transcription of pro-inflammatory cytokine genes.[4] Another potential mechanism involves the activation of the JAK2/STAT3 signaling pathway, which can also contribute to the anti-inflammatory response.[4][6]

Below is a diagram illustrating the proposed signaling pathway of PHA 568487.

Experimental Protocols

This section provides detailed protocols for the in vitro use of PHA 568487 with human Peripheral Blood Mononuclear Cells (PBMCs) and the HL-1 cardiomyocyte cell line.

Cell Culture

Materials:

-

Whole blood from healthy volunteers

-

Ficoll-Paque density gradient medium

-

Phosphate Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[8][9]

Protocol for PBMC Isolation and Culture:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI 1640 medium.

-

Count the cells using a hemocytometer and assess viability with trypan blue exclusion.

-

Seed the cells in appropriate culture plates at the desired density (e.g., 2 x 10^5 cells/well in a 96-well plate).[10]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Materials:

-

HL-1 cell line

-

Claycomb Medium supplemented with 10% FBS, 0.1 mM norepinephrine, 2 mM L-glutamine, and 1% penicillin-streptomycin.[11]

-

Gelatin/Fibronectin coating solution (0.02% gelatin, 1 µg/mL fibronectin)

-

0.05% Trypsin-EDTA

Protocol for HL-1 Cell Culture:

-

Coat culture flasks with the Gelatin/Fibronectin solution for at least one hour at 37°C.

-

Aspirate the coating solution before seeding the cells.

-

Thaw a cryovial of HL-1 cells rapidly in a 37°C water bath.

-

Transfer the cells to a centrifuge tube containing pre-warmed Claycomb medium and centrifuge at 500 x g for 5 minutes.[11]

-

Resuspend the cell pellet in fresh supplemented Claycomb medium and seed onto the coated flask.

-

Change the medium daily.

-

When cells reach confluency, passage them by washing with PBS, detaching with 0.05% Trypsin-EDTA, and reseeding in new coated flasks at a 1:2 or 1:3 split ratio.[11]

Treatment with PHA 568487

The following workflow outlines the general procedure for treating cells with PHA 568487.

Protocol for Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

-

For inflammatory stimulation studies with PBMCs, pre-treat the cells with Lipopolysaccharide (LPS) at a concentration of 8.33 ng/mL for a specified time before adding PHA 568487.[10]

-

Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of PHA 568487.

-

Incubate the cells for the desired period (e.g., 4 hours for cytokine analysis in PBMCs, 20-24 hours for viability assays in HL-1 cells).[10][12]

Downstream Assays

Cell Viability Assay (alamarBlue Assay)

Materials:

-

alamarBlue™ Cell Viability Reagent

-

96-well plate reader (fluorescence or absorbance)

Protocol:

-

After the treatment period with PHA 568487, add alamarBlue™ reagent to each well at 10% of the culture volume.[13]

-

Incubate the plate at 37°C for 1-4 hours, protected from light.[1][12]

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.[12][13]

-

Calculate cell viability as a percentage of the untreated control.

Cytokine Analysis (Bio-Plex Pro™ Human Cytokine Assay)

Materials:

-

Bio-Plex Pro™ Human Cytokine Panel

-

Bio-Plex® system or a similar Luminex-based reader

Protocol:

-

Following treatment, centrifuge the cell culture plates to pellet the cells.

-

Carefully collect the supernatants, which contain the secreted cytokines.

-

Perform the Bio-Plex assay according to the manufacturer's instructions.[10][14] This typically involves:

-

Analyze the data using the Bio-Plex Manager™ software to determine the concentrations of various cytokines.

Data Presentation

The following tables summarize typical experimental parameters for in vitro studies with PHA 568487.

Table 1: Cell Seeding Densities

| Cell Line | Plate Format | Seeding Density | Reference |

| Human PBMCs | 96-well | 2 x 10^5 cells/well | [10] |

| HL-1 Cardiomyocytes | 96-well | 20,000 cells/well | [12] |

Table 2: PHA 568487 Treatment Conditions

| Cell Line | PHA 568487 Concentrations | Incubation Time | Co-treatment | Reference |

| Human PBMCs | 83 µM | 4 hours | LPS (8.33 ng/mL) | [10] |

| Human PBMCs | 10 µM, 100 µM | 24 hours | None | [10] |

| HL-1 Cardiomyocytes | 1 µM, 10 µM, 100 µM | 20-24 hours | None | [12] |

Conclusion

The protocols outlined in this document provide a framework for conducting in vitro studies to investigate the effects of this compound. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data for researchers in the field of drug discovery and development.

References

- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Alpha7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Does Not Affect Cardiac Function nor Myocardial Infarct Size in the Permanent Occlusion Model[v1] | Preprints.org [preprints.org]

- 4. Activation of the Macrophage α7 Nicotinic Acetylcholine Receptor and Control of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 11. multichannelsystems.com [multichannelsystems.com]

- 12. allevi3d.com [allevi3d.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. bio-rad.com [bio-rad.com]

- 15. bio-rad.com [bio-rad.com]

- 16. bio-rad.com [bio-rad.com]

Application Notes and Protocols: PHA 568487 Free Base in GH4-C1 Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA 568487 free base is a selective agonist for the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR)[1][2]. The α7-nAChR is a crucial regulator of inflammation, and its stimulation has been shown to have immunomodulatory effects[3]. PHA 568487 has demonstrated anti-inflammatory properties in various studies, including the reduction of neuroinflammation and oxidative stress[1]. The proposed mechanism for these effects involves the dampening of the inflammatory response, potentially through the inhibition of NF-κB activation[2][4].

The GH4-C1 cell line, derived from a rat pituitary tumor, is a well-established model for studying hormone secretion and signal transduction pathways. While direct assays of PHA 568487 on GH4-C1 cells are not extensively documented, this application note provides a framework for hypothetically assessing the compound's activity in this cell line, focusing on cell viability and its impact on inflammatory signaling pathways.

Data Presentation

Table 1: In Vitro Solubility of this compound

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.21 mM)[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.21 mM)[2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.21 mM)[2] |

Table 2: Effects of PHA 568487 on Cytokine Levels in an Acute Inflammation Model

| Cytokine | Effect of PHA 568487 Treatment |

| CCL27 | Decreased[5] |

| CXCL5 | Decreased[5] |

| IL-6 | Decreased[5] |

| CXCL10 | Decreased[5] |

| CXCL11 | Decreased[5] |

| CXCL1 | Decreased[5] |

| CCL2 | Decreased[5] |

| MIP-1α | Decreased[5] |

| MIP-2 | Decreased[5] |

| CXCL16 | Decreased[5] |

| CXCL12 | Decreased[5] |

| CCL25 | Decreased[5] |

Signaling Pathway and Experimental Workflow

Caption: PHA 568487 signaling pathway.

Caption: Experimental workflow for cell viability assay.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months[2]. Avoid repeated freeze-thaw cycles.

GH4-C1 Cell Culture

Materials:

-

GH4-C1 cell line

-

Complete growth medium (e.g., Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin)

-

Cell culture flasks

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Maintain GH4-C1 cells in T-75 cell culture flasks with complete growth medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

Cell Viability (MTT) Assay

Materials:

-

GH4-C1 cells

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Harvest GH4-C1 cells and resuspend them in complete growth medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of PHA 568487 in complete growth medium from the stock solution.

-

Remove the medium from the wells and replace it with 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest PHA 568487 concentration).

-

Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]

-

Add 100 µL of solubilization solution to each well and mix gently by pipetting to dissolve the formazan (B1609692) crystals.[6]

-

Incubate the plate in the dark for 2-4 hours at room temperature.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Stimulation of the α7 Nicotinic Acetylcholine Receptor Protects against Neuroinflammation after Tibia Fracture and Endotoxemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha 7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Reduces Acute Inflammation but Does Not Affect Cardiac Function or Myocardial Infarct Size in the Permanent Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

PHA 568487 free base animal model dosage and administration

Application Notes and Protocols: PHA-568487 Free Base

Introduction: PHA-568487 is a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1] Activation of this receptor is known to play a role in modulating inflammation and cellular signaling.[2] Specifically, PHA-568487 has been shown to reduce neuroinflammation and oxidative stress and has demonstrated rapid brain penetration.[1] Its mechanism of action often involves the cholinergic anti-inflammatory pathway, which can inhibit the release of pro-inflammatory cytokines.[2][3] These properties make it a compound of interest for research into conditions with inflammatory components, such as ischemic stroke and other neurological injuries.[1][3]

These notes provide a summary of dosages and administration protocols for PHA-568487 free base in various preclinical animal models based on published research.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the quantitative data for PHA-568487 administration across different animal models.

Table 1: PHA-568487 Dosage and Administration in Rodent Ischemic Stroke Models

| Animal Model | Species | Dosage | Route of Administration | Dosing Schedule | Key Findings |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse (C57BL/6J) | 0.8 mg/kg | Intraperitoneal (i.p.) | Injected on days 1 and 2 post-pMCAO | Yielded the best effect on reducing infarct volume and improving behavior tests.[1][4] |

| pMCAO + Tibia Fracture | Mouse (C57BL/6J) | 0.8 mg/kg | Intraperitoneal (i.p.) | Injected on days 1 and 2 post-pMCAO | Attenuated neuroinflammation, oxidative stress, and brain injury.[5] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat (Sprague-Dawley) | 1.25 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, starting 1 hour post-MCAO | Resulted in significant neurofunctional improvement and stroke volume reduction.[6] |

| Ischemic Stroke | Rat | 1.25 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced cerebral infarct volumes and improved neurologic outcome.[1] |

Table 2: PHA-568487 Dosage and Administration in Other Animal Models

| Animal Model | Species | Dosage | Route of Administration | Dosing Schedule | Key Findings |

| Cardiopulmonary Bypass (CPB) | Rat (Sprague-Dawley) | 0.8 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes prior to CPB | Attenuated CPB-induced brain injury and reduced inflammatory factors.[3] |

| Air Pouch Inflammation (LPS-induced) | Mouse | 5 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Single dose prior to LPS challenge | The 50 mg/kg dose significantly decreased 12 out of 33 pro-inflammatory cytokines.[7][8][9] |

| Metabolism Study | Rat, Dog, Monkey | Not Specified | Oral | Not Specified | Investigated the biotransformation and metabolites of the compound.[10] |

Signaling Pathway

PHA-568487 exerts its anti-inflammatory effects primarily through the activation of the α7nAChR, which in turn modulates downstream inflammatory signaling pathways. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) pathway. Activation of α7nAChR by PHA-568487 can suppress the TLR4/MyD88/NF-κB signaling cascade, leading to reduced phosphorylation of the NF-κB p65 subunit.[1][3] This prevents the translocation of NF-κB to the nucleus, thereby decreasing the transcription and release of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][11] Another pathway implicated is the JAK2-STAT3 pathway, which can be activated by α7nAChR to induce anti-inflammatory and anti-apoptotic effects.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 3. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF-κB signaling pathway during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress, and brain injury in mice with ischemic stroke and bone fracture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. Multiple species metabolism of PHA-568487, a selective alpha 7 nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols: Preparation of PHA 568487 Free Base Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution for PHA 568487 free base, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist.[1] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in experimental settings.

Compound Data Summary

Proper preparation begins with accurate compound information. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 288.34 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 527680-56-4 | [1][2][4] |

| Solubility (DMSO) | ≥ 2.08 mg/mL (≥ 7.21 mM) | [1] |

| Storage (Solid) | 3 years at -20°C or 2 years at 4°C | [1] |

| Storage (In Solvent) | 6 months at -80°C or 1 month at -20°C | [1] |

Experimental Protocol: 10 mM Stock Solution in DMSO

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Anhydrous/Biotechnology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (accurate to at least 0.1 mg)

-

Microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)

-

Pipettors and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

PHA 568487 is a bioactive compound; handle with care and avoid direct contact, inhalation, or ingestion.

-

DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Always wear appropriate gloves.

-

Consult the Safety Data Sheet (SDS) for PHA 568487 and DMSO before starting the procedure.

Step-by-Step Preparation Procedure

Objective: To prepare 1 mL of a 10 mM PHA 568487 stock solution.

Step 1: Calculation of Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Convert Volume: 1 mL = 0.001 L

-

Convert Concentration: 10 mM = 0.010 mol/L

-

Calculate Mass: Mass (mg) = 0.010 mol/L * 0.001 L * 288.34 g/mol * 1000 mg/g Mass (mg) = 2.88 mg

Step 2: Weighing the Compound

-

Place a clean, empty microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh out 2.88 mg of this compound powder directly into the tared tube. Record the exact mass.

Step 3: Dissolving the Compound

-

Using a calibrated pipettor, add 1 mL of anhydrous DMSO to the tube containing the PHA 568487 powder.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[1]

-

If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.

Step 4: Aliquoting and Storage

-

To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution.[1]

-

Dispense the solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, light-protected cryogenic vials or microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

-

Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]

Visualization of Workflow

The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.

Caption: Workflow for PHA 568487 Stock Solution Preparation.

References

PHA-568487 Free Base: Solubility Profile and Protocols for Application

For Researchers, Scientists, and Drug Development Professionals

Application Note